molecular formula C17H25ClN2O2S B2381932 2-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)benzenesulfonamide CAS No. 953209-16-0

2-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2381932
CAS No.: 953209-16-0
M. Wt: 356.91
InChI Key: ASKJOMORKFAJSK-UHFFFAOYSA-N
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Description

Synthesis Analysis

A series of novel 2-alkythio-4-chloro-N-[imino-(heteroaryl)methyl]benzenesulfonamide derivatives were synthesized in the reaction of the N-(benzenesulfonyl)cyanamide potassium salts with the appropriate mercaptoheterocycles .


Molecular Structure Analysis

The molecular formula of a similar compound, “2-(1-Cyclopentylpiperidin-4-yl)ethanamine”, is C12H24N2 . The molecular weight is 196.33 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds involve the reaction of N-(benzenesulfonyl)cyanamide potassium salts with mercaptoheterocycles .


Physical and Chemical Properties Analysis

The physical form of a similar compound, “2-(1-Cyclopentylpiperidin-4-yl)ethanamine”, is solid .

Scientific Research Applications

Herbicide Research

  • Mode of Action in Herbicides : Chlorsulfuron, a chemical related to the query compound, has been studied for its herbicidal action. It inhibits plant cell division within 2 hours of application without significantly affecting other cellular processes like photosynthesis, respiration, RNA, and protein synthesis (Ray, 1982).

  • Biological Basis for Herbicide Selectivity : Chlorsulfuron demonstrates selectivity in herbicide action due to the metabolic capacity of certain plants. Crops like wheat, oats, and barley can metabolize chlorsulfuron to an inactive form, while sensitive broadleaf plants cannot, highlighting the importance of metabolic pathways in herbicide selectivity (Sweetser, Schow & Hutchison, 1982).

Anticancer Research

  • Anticancer N-Acylbenzenesulfonamides : A study on N-acyl-4-chloro-5-methyl-2-(R1-methylthio)benzenesulfonamides, compounds similar to the query, revealed significant anticancer activity against human cancer cell lines. The study also included QSAR analysis to understand the relationship between molecular properties and anticancer activity (Żołnowska et al., 2015).

  • Novel Sulfonamide Derivatives as Potential Anticancer Agents : Another study synthesized novel 4-chloro-N-(4,5-dihydro-5-oxo-1-R2-1H-1,2,4-triazol-3-yl)-5-methyl-2-(R1-methylthio)benzenesulfonamide derivatives with potential anticancer properties. These compounds exhibited remarkable activity against various human tumor cell lines (Sławiński, Żołnowska, Orlewska & Chojnacki, 2012).

Miscellaneous Applications

  • Sulfonamide Schiff Bases in Enzyme Inhibition and Antioxidant Activity : Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide were synthesized and evaluated for enzyme inhibition potential against AChE and BChE enzymes. They showed significant inhibition, with potential applications in treating diseases related to enzyme malfunction (Kausar et al., 2019).

  • COX-2 Inhibitors for Rheumatoid Arthritis and Acute Pain : A study on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides found that introducing a fluorine atom into these compounds significantly increased COX-1/COX-2 selectivity. One such compound, JTE-522, is in phase II clinical trials for treating rheumatoid arthritis and acute pain (Hashimoto et al., 2002).

Mechanism of Action

The most promising compounds, molecular hybrids containing benzenesulfonamide and imidazole moieties, selectively showed a high cytotoxic effect in HeLa cancer cells and exhibited about three times less cytotoxicity against the non-tumor cell line HaCaT cells . The anti-proliferative effects of these compounds were associated with their ability to induce apoptosis in HeLa cells .

Safety and Hazards

The safety information for a similar compound, “2-(1-Cyclopentylpiperidin-4-yl)ethanamine”, includes hazard statements H302 - H319, indicating that it is harmful if swallowed and causes serious eye irritation . The precautionary statements include P264 - P270 - P280 - P301 + P312 - P305 + P351 + P338 - P337 + P313, indicating the need for washing hands and skin thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves and eye protection, and rinsing cautiously with water for several minutes in case of eye contact .

Properties

IUPAC Name

2-chloro-N-[(1-cyclopentylpiperidin-4-yl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O2S/c18-16-7-3-4-8-17(16)23(21,22)19-13-14-9-11-20(12-10-14)15-5-1-2-6-15/h3-4,7-8,14-15,19H,1-2,5-6,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASKJOMORKFAJSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(CC2)CNS(=O)(=O)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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